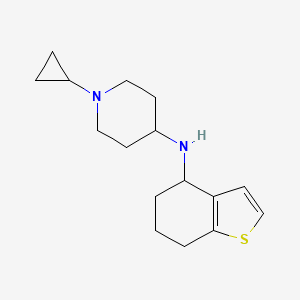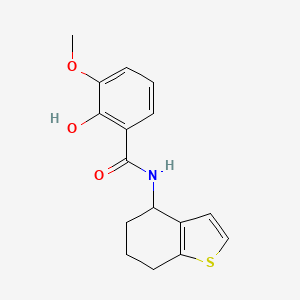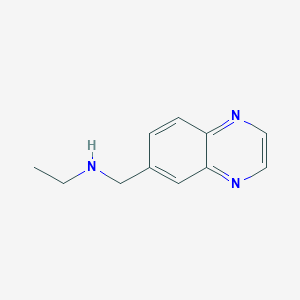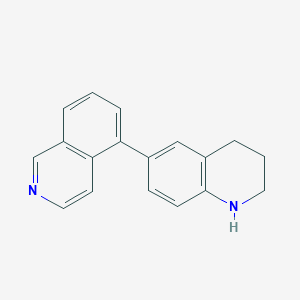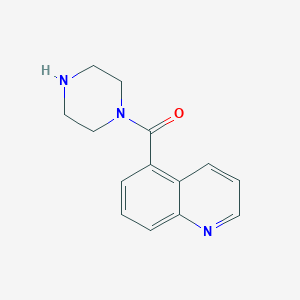
Piperazin-1-yl(quinolin-5-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazin-1-yl(quinolin-5-yl)methanone, also known as PQM, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PQM has been found to possess a range of biological activities, including antitumor, antifungal, and antibacterial properties.
Wirkmechanismus
The mechanism of action of Piperazin-1-yl(quinolin-5-yl)methanone is not fully understood. However, studies have shown that it may act by inhibiting the activity of enzymes involved in DNA synthesis and repair, leading to the death of cancer cells. Piperazin-1-yl(quinolin-5-yl)methanone has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
Piperazin-1-yl(quinolin-5-yl)methanone has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Piperazin-1-yl(quinolin-5-yl)methanone has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes. Additionally, Piperazin-1-yl(quinolin-5-yl)methanone has been found to have antioxidant properties, which may help to protect cells from damage caused by free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Piperazin-1-yl(quinolin-5-yl)methanone in lab experiments is its high purity and yield, which makes it suitable for use in a range of assays. Piperazin-1-yl(quinolin-5-yl)methanone has also been found to be stable under a range of conditions, making it a reliable reagent for use in experiments. However, one limitation of using Piperazin-1-yl(quinolin-5-yl)methanone is its potential toxicity, which may limit its use in certain assays.
Zukünftige Richtungen
There are several future directions for the study of Piperazin-1-yl(quinolin-5-yl)methanone. One area of interest is the development of new drugs based on the structure of Piperazin-1-yl(quinolin-5-yl)methanone. Researchers are also exploring the use of Piperazin-1-yl(quinolin-5-yl)methanone in combination with other drugs to enhance its therapeutic effects. Additionally, there is ongoing research into the mechanism of action of Piperazin-1-yl(quinolin-5-yl)methanone, which may lead to a better understanding of its potential therapeutic applications.
Synthesemethoden
The synthesis of Piperazin-1-yl(quinolin-5-yl)methanone involves the reaction of 2-chloroquinoline-5-carbaldehyde with piperazine in the presence of a catalyst. The resulting product is then subjected to further reactions to yield the final compound. The synthesis of Piperazin-1-yl(quinolin-5-yl)methanone has been optimized to produce high yields and purity, making it suitable for use in scientific research.
Wissenschaftliche Forschungsanwendungen
Piperazin-1-yl(quinolin-5-yl)methanone has been extensively studied for its potential therapeutic applications. It has been found to possess antitumor activity against a range of cancer cell lines, including breast, prostate, and lung cancer. Piperazin-1-yl(quinolin-5-yl)methanone has also been shown to exhibit antifungal and antibacterial properties, making it a potential candidate for the development of new drugs to combat infectious diseases.
Eigenschaften
IUPAC Name |
piperazin-1-yl(quinolin-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c18-14(17-9-7-15-8-10-17)12-3-1-5-13-11(12)4-2-6-16-13/h1-6,15H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWOODOPJSBYIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=C3C=CC=NC3=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

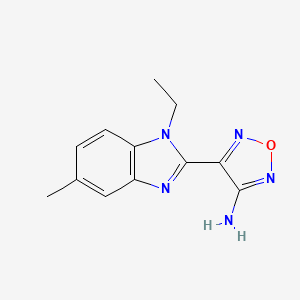
![2-[4-(3-Bromobenzoyl)-1,4-diazepan-1-yl]acetic acid](/img/structure/B7568122.png)
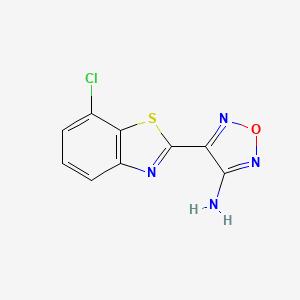
![2-[4-[(5-Chlorothiophen-2-yl)methyl]-1,4-diazepan-1-yl]acetic acid](/img/structure/B7568137.png)
![3-amino-N-[(4-propan-2-ylphenyl)methyl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B7568143.png)
![2-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7568157.png)
![3-[2,3-dihydro-1H-inden-5-ylsulfonyl(ethyl)amino]butanoic acid](/img/structure/B7568161.png)
![3-[(4-Chloro-2-methoxyphenyl)sulfonyl-ethylamino]-2-methylpropanoic acid](/img/structure/B7568164.png)
![3-[Ethyl-(4-ethylphenyl)sulfonylamino]-2-methylpropanoic acid](/img/structure/B7568173.png)
![3-[(4,5,6,7-Tetrahydro-1-benzothiophen-4-ylamino)methyl]benzamide](/img/structure/B7568175.png)
